(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Description
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a pyrazole-derived compound featuring a cyclobutyl substituent at the 4-position of the pyrazole ring, a methyl group at the 1-position, and a methanamine moiety at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, which is advantageous for pharmaceutical applications.
Properties
IUPAC Name |
(4-cyclobutyl-2-methylpyrazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-9(5-10)8(6-11-12)7-3-2-4-7;/h6-7H,2-5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBXSFSVXUHEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.
Cyclobutyl Substitution: The cyclobutyl group is introduced through a substitution reaction, often involving a cyclobutyl halide.
Methylation: The pyrazole core is methylated at the nitrogen atom to introduce the methyl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the amine group.
Substitution: Substitution reactions can occur at the pyrazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Pyrazole-5-carboxylic acids and their derivatives.
Reduction Products: Reduced pyrazoles and amines.
Substitution Products: Halogenated pyrazoles and other substituted derivatives.
Scientific Research Applications
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride with structurally related compounds, focusing on substituents, molecular properties, and salt forms:
Key Observations:
Halogenated derivatives (e.g., iodine, bromo, chloro) exhibit higher molecular weights and polarizability, which may influence binding interactions in biological systems .
Core Heterocycle Differences :
- Pyrazole vs. Thiazole : Pyrazoles (e.g., target compound, ) are five-membered rings with two adjacent nitrogen atoms, whereas thiazoles (e.g., ) contain one nitrogen and one sulfur atom. Thiazoles are more π-electron-deficient, affecting charge distribution and hydrogen-bonding capacity .
Salt Forms :
- Hydrochloride salts (target compound, ) and dihydrochloride salts () enhance aqueous solubility. Dihydrochloride forms may offer superior solubility but require careful pH optimization for stability .
Positional Isomerism :
- Substituent positions (e.g., methanamine at pyrazole 3- vs. 5-position) alter molecular geometry and electronic environments, impacting interactions with biological targets .
Biological Activity
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory activities, as well as its pharmacological implications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₆ClN₃ |
| Molecular Weight | 201.7 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 122155770 |
| Appearance | Powder |
Anticancer Activity
Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The compound is believed to interact with various molecular targets involved in cancer progression.
- Inhibition of Cell Proliferation : Compounds containing the pyrazole moiety have shown antiproliferative effects against multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies have demonstrated that certain derivatives exhibit IC50 values lower than established drugs like curcumin and paclitaxel .
-
Target Interactions : The biological activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes and receptors involved in tumor growth, such as:
- Topoisomerase II
- EGFR
- VEGFR
- Histone Deacetylases (HDACs)
Case Study
In a comparative study evaluating various pyrazole derivatives, several compounds exhibited stronger cytotoxicity against MDA-MB-231 cells than traditional chemotherapeutics. Notably, compounds with specific substitutions on the pyrazole ring showed enhanced potency, indicating the importance of structural modifications in optimizing anticancer activity .
Antibacterial and Anti-inflammatory Activities
Beyond anticancer properties, pyrazole derivatives have also been recognized for their antibacterial and anti-inflammatory activities.
- Antibacterial Properties : Research has indicated that certain pyrazole derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of bacterial enzymes crucial for survival .
- Anti-inflammatory Effects : Pyrazole compounds have demonstrated the ability to reduce inflammation in various models, potentially through inhibition of pro-inflammatory cytokines and mediators . This suggests a dual role in managing conditions associated with chronic inflammation.
Pharmacological Implications
The pharmacokinetic profile of this compound remains to be fully elucidated. However, preliminary studies suggest favorable properties for oral bioavailability and metabolic stability:
| Parameter | Value |
|---|---|
| Solubility (pH 7.4) | Moderate |
| LogD (pH 7.4) | 0.9 |
| Plasma Protein Binding | 48% |
These characteristics are crucial for the development of effective therapeutic agents.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride?
The synthesis typically involves cyclization reactions of substituted pyrazole precursors. For example, cyclization using phosphorus oxychloride at elevated temperatures (e.g., 120°C) is a standard approach for constructing pyrazole cores . The Vilsmeier-Haack reaction, which formylates pyrazolones to yield carbaldehydes, can also be adapted for intermediate steps in synthesizing substituted pyrazoles . Post-cyclization, amine functionalization via reductive amination or nucleophilic substitution is employed to introduce the methanamine group.
Q. How is structural characterization of this compound performed in academic research?
Key techniques include:
- Spectroscopy : IR and NMR (¹H/¹³C) to confirm functional groups and regiochemistry of the pyrazole ring .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, providing atomic-level insights into bond lengths, angles, and stereochemistry .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Q. What purification strategies are effective for isolating this compound?
- Recrystallization : Solvent pairs like ethanol/water or dichloromethane/hexane are used to remove unreacted precursors.
- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates intermediates .
- Acid-base extraction : Hydrochloride salt formation in aqueous HCl improves crystallinity and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature control : Cyclization reactions often require precise heating (e.g., 120°C for phosphorus oxychloride-mediated steps) to minimize side products .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may enhance regioselectivity in pyrazole formation .
- In situ monitoring : TLC or HPLC tracks reaction progress to terminate at maximal conversion.
Q. What challenges arise in resolving the crystal structure of this compound using SHELX, and how are they addressed?
- Twinned crystals : SHELXD/SHELXE can handle twinning by applying algorithms like Patterson seeding .
- Disorder modeling : Partial occupancy refinement in SHELXL accounts for disordered cyclobutyl or methyl groups .
- Hydrogen bonding networks : Graph set analysis (e.g., Etter’s rules) identifies patterns like R₂²(8) motifs, aiding in structure validation .
Q. How do hydrogen-bonding interactions influence the solid-state properties of this compound?
- Packing analysis : Hydrogen bonds between the amine group and chloride counterion (N–H···Cl) stabilize the crystal lattice.
- Solvent inclusion : Polar solvents (e.g., water) may form O–H···N bonds, affecting crystal morphology and stability .
- Thermal analysis : DSC/TGA correlates hydrogen-bond strength with melting/decomposition points.
Q. How are pharmacological assays designed to evaluate the bioactivity of this compound?
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria, with controls like ciprofloxacin .
- Enzyme inhibition : Kinase or MAO inhibition assays using fluorescence/colorimetric substrates (e.g., p-nitrophenyl phosphate) .
- Dose-response curves : IC₅₀/EC₅₀ calculations via nonlinear regression to quantify potency.
Q. How should researchers address contradictions in bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
